2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile
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Overview
Description
2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of 4-bromo-2-chlorotoluene to introduce the nitro group, followed by a halogenation reaction to introduce the chlorine atom
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Bromo-5-chloro-2-aminophenyl)acetonitrile, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-nitrophenyl)acetonitrile
- 2-(5-Chloro-2-nitrophenyl)acetonitrile
- 2-(4-Bromo-5-chloro-2-aminophenyl)acetonitrile
Uniqueness
2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile is unique due to the specific combination of bromine, chlorine, and nitro functional groups attached to the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H4BrClN2O2 |
---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
2-(4-bromo-5-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClN2O2/c9-6-4-8(12(13)14)5(1-2-11)3-7(6)10/h3-4H,1H2 |
InChI Key |
HAWMANZMXSVIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
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